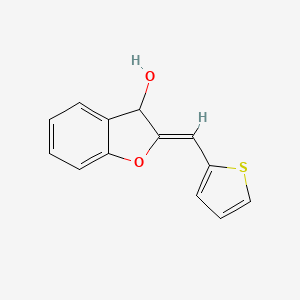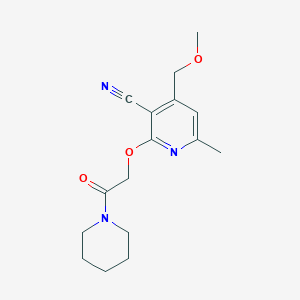
2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol, also known as TMB-3, is a synthetic compound that has attracted attention for its potential use in scientific research. TMB-3 is a benzofuran derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol is not fully understood, but it is thought to act by modulating various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects. This compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. This compound is also relatively easy to synthesize, allowing for larger-scale studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is in the study of this compound in animal models of other neurological disorders, such as Huntington's disease and multiple sclerosis. This compound could also be studied in combination with other compounds to determine potential synergistic effects.
Métodos De Síntesis
2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol can be synthesized using a variety of methods, including the reaction of thienylmethyl ketone with salicylaldehyde in the presence of a base catalyst. Other methods include the use of thienylmethyl bromide and salicylic acid, or the use of thienylmethyl alcohol and salicylaldehyde in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-3-ol has been shown to have a range of potential applications in scientific research. One area of interest is in the study of neurological disorders, as this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(2Z)-2-(thiophen-2-ylmethylidene)-3H-1-benzofuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13-10-5-1-2-6-11(10)15-12(13)8-9-4-3-7-16-9/h1-8,13-14H/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNXYVXHUPQZDJ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=CC3=CC=CS3)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(/C(=C/C3=CC=CS3)/O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5368144.png)
![N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5368152.png)
![(3S*,5S*)-1-[3-(methylthio)propyl]-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368164.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5368174.png)
![N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)serinamide](/img/structure/B5368180.png)
![3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide](/img/structure/B5368182.png)
![2-{2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5368186.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-fluoropyrimidin-2-amine](/img/structure/B5368197.png)
![5-[(4-methoxyphenyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5368209.png)

![allyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368223.png)
![ethyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5368230.png)
![2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile](/img/structure/B5368240.png)
